molecular formula C25H36N2O B14348141 1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene CAS No. 94186-83-1

1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene

Cat. No.: B14348141
CAS No.: 94186-83-1
M. Wt: 380.6 g/mol
InChI Key: GUHUAJQJYQJGSH-UHFFFAOYSA-N
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Description

1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene is an organic compound characterized by its unique structure, which includes a heptyl group and a hexylphenyl group connected through an azoxy linkage. This compound is part of the azoxybenzene family, known for their interesting chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene typically involves the reaction of heptylbenzene with hexylphenyl diazene oxide under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the azoxy linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and energy consumption, making it environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the azoxy group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azoxybenzene derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The azoxy group can undergo redox reactions, influencing cellular processes and pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Diheptylazoxybenzene
  • 1-Heptyl-4-iodobenzene
  • 1-Heptyl-4-methoxybenzene

Uniqueness

1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene is unique due to its specific azoxy linkage and the presence of both heptyl and hexylphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

94186-83-1

Molecular Formula

C25H36N2O

Molecular Weight

380.6 g/mol

IUPAC Name

(4-heptylphenyl)imino-(4-hexylphenyl)-oxidoazanium

InChI

InChI=1S/C25H36N2O/c1-3-5-7-9-11-13-22-14-18-24(19-15-22)26-27(28)25-20-16-23(17-21-25)12-10-8-6-4-2/h14-21H,3-13H2,1-2H3

InChI Key

GUHUAJQJYQJGSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCC)[O-]

Origin of Product

United States

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